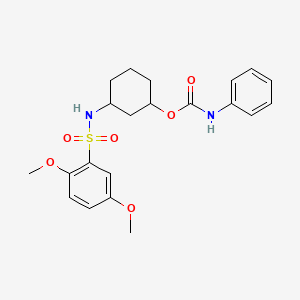

3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate

Description

3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate is a synthetic compound featuring a cyclohexyl core substituted with a sulfonamido group (bearing 2,5-dimethoxyphenyl substituents) and a phenylcarbamate moiety.

Properties

IUPAC Name |

[3-[(2,5-dimethoxyphenyl)sulfonylamino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-17-11-12-19(28-2)20(14-17)30(25,26)23-16-9-6-10-18(13-16)29-21(24)22-15-7-4-3-5-8-15/h3-5,7-8,11-12,14,16,18,23H,6,9-10,13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQAOTQSADTZOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate typically involves the reaction of 2,5-dimethoxyaniline with cyclohexyl isocyanate and phenyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate has various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Sulfonylurea Derivatives (H3 Receptor Antagonists)

describes sulfonylurea derivatives with cyclohexyl or aromatic substituents evaluated as H3 receptor antagonists. Key differences include:

- Binding Affinity: Sulfonylureas in showed variable H3 receptor binding (e.g., cyclohexyl-substituted derivatives had moderate affinity, while aromatic substituents enhanced activity).

- SAR Insights : Substitution at the "eastern" region (e.g., cyclohexyl vs. phenyl) influences potency. The 2,5-dimethoxy groups on the phenylsulfonamido moiety in the target compound may enhance lipophilicity or π-π stacking compared to simpler substituents .

(b) Phenylcarbamates (e.g., Propham)

Propham (isopropyl phenylcarbamate), cited in , is a herbicide sharing the phenylcarbamate group but lacking the sulfonamido and cyclohexyl components. Key comparisons:

- Bioactivity : Propham inhibits cellulose synthesis in plants, while the target compound’s sulfonamido group suggests possible neurological or metabolic applications (e.g., receptor antagonism) .

- Solubility : The cyclohexyl group in the target compound likely reduces water solubility compared to propham’s isopropyl chain, impacting bioavailability.

(c) Thiazolylmethylcarbamate Analogs

lists thiazolylmethylcarbamates with complex substituents. These analogs prioritize heterocyclic moieties (thiazole) for targeted drug delivery, contrasting with the target compound’s dimethoxyphenyl group. The latter may offer improved blood-brain barrier penetration due to increased lipophilicity .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Bioactivity | Solubility (Predicted) |

|---|---|---|---|---|

| Target Compound | Cyclohexyl + carbamate | 2,5-Dimethoxyphenylsulfonamido | Potential H3 antagonism | Low (logP ~4.2) |

| Sulfonylurea (Cyclohexyl-substituted) | Cyclohexyl + urea | Aliphatic/aromatic substituents | H3 receptor binding (Ki ~50 nM) | Moderate (logP ~3.5) |

| Propham | Phenylcarbamate | Isopropyl | Herbicidal | High (logP ~2.8) |

| Thiazolylmethylcarbamate | Thiazole + carbamate | Hydroxypropan-2-yl, methylureido | Antiviral/protease inhibition | Variable (logP ~1.5–3) |

Toxicity and Regulatory Considerations

- Propham: Classified as a herbicide with established tolerances ().

- Methyl (3-hydroxyphenyl)-carbamate (): While structurally distinct, its GHS classification highlights carbamate-related hazards (e.g., irritancy), suggesting similar precautions for the target compound .

Biological Activity

3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H26N2O6S

- Molecular Weight : 434.51 g/mol

- IUPAC Name : [3-[(2,5-dimethoxyphenyl)sulfonylamino]cyclohexyl] N-phenylcarbamate

The biological activity of 3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate is primarily attributed to its interaction with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active or allosteric sites, thus blocking substrate access or altering enzyme conformation.

- Signal Transduction Modulation : It potentially influences various signal transduction pathways, which could lead to alterations in cellular responses.

Biological Activity Profiles

The compound has been studied for a range of biological activities, including:

- Anti-inflammatory Effects : Research indicates that it may exhibit properties that reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that it may have anticancer properties, potentially inhibiting tumor growth or promoting apoptosis in cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below is a summary of key findings:

Detailed Research Insights

-

Enzyme Inhibition Studies :

- In vitro assays revealed that 3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate effectively inhibits the activity of certain enzymes linked to inflammatory responses. This inhibition was quantified through enzyme kinetics analysis.

-

Anticancer Properties :

- A study focused on the compound's effect on various cancer cell lines showed significant growth inhibition and induction of apoptosis. The mechanisms involved were linked to the modulation of apoptotic pathways.

-

Cytoprotective Mechanisms :

- Research indicated that the compound could protect cells from oxidative stress by enhancing antioxidant defenses and reducing DNA damage. This was particularly noted in studies involving normal human colon fibroblast cells exposed to carcinogens.

Q & A

Q. What are the recommended laboratory-scale synthetic routes for 3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate?

- Methodological Answer : The compound’s carbamate group can be synthesized via reaction of phenyl isocyanate with cyclohexanol derivatives under catalytic conditions. For example, using 20 mol% N-methylimidazole as a catalyst in anhydrous dichloromethane yields carbamate derivatives in ~85% efficiency after 24 hours . Optimization may involve adjusting solvent polarity, catalyst loading, or temperature. The sulfonamido group requires sequential functionalization: coupling 2,5-dimethoxyphenylsulfonyl chloride with a cyclohexylamine intermediate before carbamate formation.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the presence of the dimethoxyphenyl (δ 3.7–3.9 ppm for methoxy groups), sulfonamido (δ 7.5–8.0 ppm for aromatic protons), and carbamate (δ 4.7–5.0 ppm for the cyclohexyl-O-CO-NH proton) moieties.

- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS can verify purity (>95%) and molecular weight (e.g., expected [M+H]+ ion).

- FT-IR : Confirm carbamate C=O stretching (~1700 cm) and sulfonamido S=O stretches (~1350 and 1150 cm) .

Q. How do the sulfonamido and carbamate functional groups influence solubility and reactivity?

- Methodological Answer : The sulfonamido group enhances hydrophilicity and hydrogen-bonding capacity, improving aqueous solubility, while the carbamate moiety introduces hydrolytic sensitivity under acidic/basic conditions. Reactivity studies should assess stability in buffers (pH 1–12) via HPLC monitoring. For example, carbamate hydrolysis to phenylurea derivatives may occur under strong alkaline conditions, requiring stabilization strategies like lyophilization or inert atmosphere storage .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency in carbamate formation for this compound?

- Methodological Answer : Computational studies (e.g., DFT calculations) reveal that N-methylimidazole catalyzes carbamate formation by activating the isocyanate electrophile via hydrogen bonding, lowering the transition-state energy. Kinetic experiments (e.g., rate constants under varying catalyst concentrations) can validate this mechanism. Competitive pathways, such as thiocarbamate formation, are disfavored due to higher activation barriers, as observed in analogous systems .

Q. How can researchers resolve discrepancies in spectroscopic data for structural isomers?

- Methodological Answer : Isomeric ambiguity (e.g., cyclohexyl chair conformers or sulfonamido regiochemistry) can be resolved via:

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between cyclohexyl protons and aromatic groups.

- X-ray Crystallography : Obtain single-crystal structures to unambiguously assign stereochemistry.

- Dynamic HPLC : Chiral columns can separate enantiomers if asymmetric centers exist .

Q. What strategies optimize the compound’s stability in biological assay conditions?

- Methodological Answer :

- Prodrug Design : Modify the carbamate group to ester or amide derivatives with slower hydrolysis rates.

- Formulation Studies : Use cyclodextrin encapsulation or lipid nanoparticles to shield hydrolytically sensitive groups.

- Real-Time Stability Monitoring : Employ LC-MS to track degradation products in simulated physiological buffers (e.g., PBS, DMEM) .

Q. How can computational models predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Screen against protein databases (e.g., PDB) to identify potential binding sites for the sulfonamido and carbamate groups.

- MD Simulations : Simulate binding dynamics (e.g., with GROMACS) to assess conformational stability in aqueous vs. membrane environments.

- QSAR Modeling : Corate substituent effects (e.g., methoxy position) with activity data to refine pharmacophore models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.